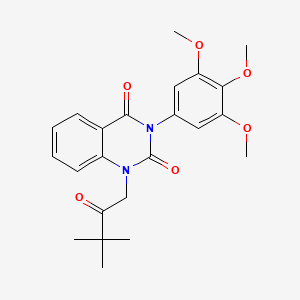![molecular formula C17H21FN2O4S B6478171 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide CAS No. 1323792-65-9](/img/structure/B6478171.png)
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]methanesulfonamide (FFMMS) is a novel compound that has been recently developed and studied in the field of medicinal chemistry. FFMMS has a wide range of potential applications, including drug discovery, drug delivery, and biomedical research.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide has been studied extensively in the field of medicinal chemistry. It has been used as a ligand for the synthesis of various metal complexes, which can be used as potential therapeutic agents. In addition, it has been used as a substrate for the synthesis of various peptide and peptidomimetic compounds. It has also been used as a model compound for studying the interaction between drugs and receptors in the body.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide is not yet fully understood. However, it is believed that the compound binds to various receptors in the body, such as G-protein-coupled receptors, and modulates their activity. In addition, it has been suggested that the compound may interact with other proteins and enzymes in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to modulate the activity of various enzymes, such as cyclooxygenase, and to inhibit the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and it is stable in a wide range of solvents. In addition, it is non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its limited availability.
Zukünftige Richtungen
The potential applications of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide are still being explored. Future research may focus on its use in drug discovery and drug delivery. In addition, further studies may be conducted to investigate its mechanism of action and to better understand its biochemical and physiological effects. Furthermore, the compound may be studied in more detail to explore its potential use in various biomedical and pharmaceutical applications.
Synthesemethoden
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide is synthesized through a two-step process. The first step involves the reaction of 3-fluorophenylmethanesulfonamide with 2-furan-2-yl-2-morpholin-4-yl ethyl bromide in a basic medium to form the desired product. The reaction is conducted in a solvent such as dichloromethane or toluene, and the reaction time is typically around one hour. The second step involves the purification of the compound by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4S/c18-15-4-1-3-14(11-15)13-25(21,22)19-12-16(17-5-2-8-24-17)20-6-9-23-10-7-20/h1-5,8,11,16,19H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXFISXIPKAIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide](/img/structure/B6478104.png)

![5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6478122.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)
![2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6478144.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)
![N-[3-(azepan-1-yl)propyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6478175.png)

![4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6478184.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6478191.png)